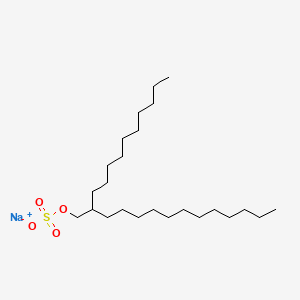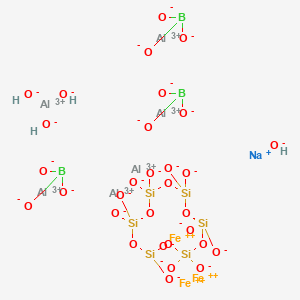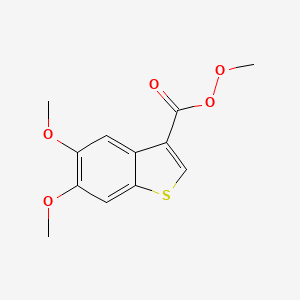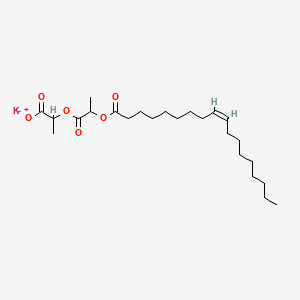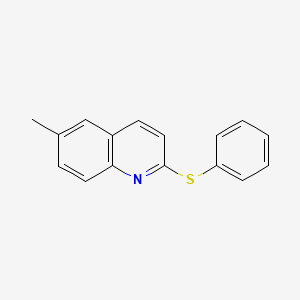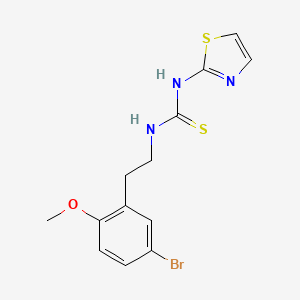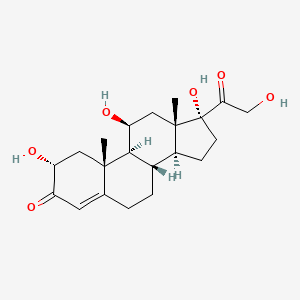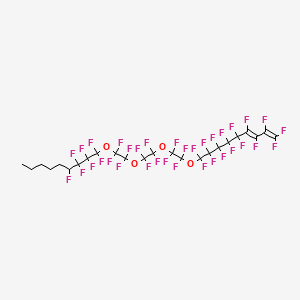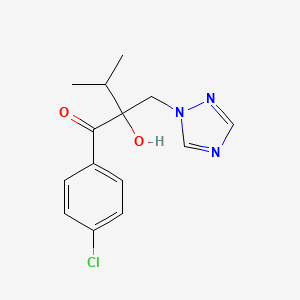
Cytidylyl-(5'.3')-adenylyl-(5'.3')-adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytidylyl-(5’.3’)-adenylyl-(5’.3’)-adenosine is a complex biochemical compound that plays a significant role in various biological processes. This compound is a type of nucleotide, which are the building blocks of nucleic acids like DNA and RNA. Nucleotides are essential for storing and transmitting genetic information in living organisms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cytidylyl-(5’.3’)-adenylyl-(5’.3’)-adenosine typically involves the coupling of cytidine, adenosine, and adenosine monophosphate through phosphodiester bonds. The reaction conditions often require the presence of activating agents such as carbodiimides or phosphoramidites to facilitate the formation of these bonds. The process is usually carried out in an aqueous solution at a controlled pH to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of Cytidylyl-(5’.3’)-adenylyl-(5’.3’)-adenosine involves large-scale synthesis using automated synthesizers. These machines can precisely control the addition of reagents and the reaction conditions, ensuring high yield and purity of the final product. The process is monitored using techniques like high-performance liquid chromatography (HPLC) to verify the quality and consistency of the compound.
化学反应分析
Types of Reactions
Cytidylyl-(5’.3’)-adenylyl-(5’.3’)-adenosine can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another and can be facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxidized nucleotides, while reduction may yield reduced nucleotides. Substitution reactions can produce a variety of modified nucleotides with different functional groups.
科学研究应用
Cytidylyl-(5’.3’)-adenylyl-(5’.3’)-adenosine has numerous applications in scientific research, including:
Chemistry: Used as a model compound to study nucleotide interactions and reactions.
Biology: Plays a role in cellular processes such as signal transduction and energy transfer.
Medicine: Investigated for its potential therapeutic effects in treating viral infections and genetic disorders.
Industry: Used in the production of nucleic acid-based products and as a research tool in biotechnology.
作用机制
The mechanism of action of Cytidylyl-(5’.3’)-adenylyl-(5’.3’)-adenosine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors involved in nucleotide metabolism and signal transduction, modulating their activity. The compound can also participate in the formation of secondary messenger molecules, which play a crucial role in cellular communication and regulation.
相似化合物的比较
Similar Compounds
- Cytidylyl-(5’.3’)-guanosine
- Adenylyl-(5’.3’)-adenosine
- Cytidylyl-(5’.3’)-uridine
Uniqueness
Cytidylyl-(5’.3’)-adenylyl-(5’.3’)-adenosine is unique due to its specific sequence and structure, which confer distinct biochemical properties. Its ability to participate in various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research.
属性
CAS 编号 |
2760-27-2 |
|---|---|
分子式 |
C29H37N13O17P2 |
分子量 |
901.6 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-3-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C29H37N13O17P2/c30-13-1-2-40(29(48)39-13)26-17(45)16(44)11(56-26)4-53-60(49,50)59-21-12(57-28(19(21)47)42-9-38-15-23(32)34-7-36-25(15)42)5-54-61(51,52)58-20-10(3-43)55-27(18(20)46)41-8-37-14-22(31)33-6-35-24(14)41/h1-2,6-12,16-21,26-28,43-47H,3-5H2,(H,49,50)(H,51,52)(H2,30,39,48)(H2,31,33,35)(H2,32,34,36)/t10-,11-,12-,16-,17-,18-,19-,20-,21-,26-,27-,28-/m1/s1 |
InChI 键 |
KRKSSBZCVSQPAA-LFTIVBHHSA-N |
手性 SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)O[C@@H]6[C@H](O[C@H]([C@@H]6O)N7C=NC8=C(N=CN=C87)N)CO)O)O |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OC6C(OC(C6O)N7C=NC8=C(N=CN=C87)N)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


